molecular formula C10H12N2O2 B2576379 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1266928-97-5

8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2576379
CAS RN: 1266928-97-5
M. Wt: 192.218
InChI Key: XZDXJRMLZZOIQX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been synthesized as isosteres of corresponding 2,2-dimethylchromans .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring fused to an oxazine ring, which is a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The benzoxazine 8e mainly behaved as a calcium entry blocker on vascular smooth muscle cells .

Scientific Research Applications

Synthesis and Structural Characterization

Three-component Synthesis : A study detailed the synthesis of a series of 2-imino-1,4-benzoxazines through a one-pot, three-component condensation process. This synthesis involves salicylaldehyde, various ortho-aminophenols, and 2,6-dimethylphenylisonitrile. The crystal structures of several derivatives were confirmed by X-ray analysis, showcasing the compound's versatility in chemical synthesis (García-González et al., 2009).

Crystal Structures and Electrochemical Properties : Research into dihydro-benzoxazine dimer derivatives, a class of compounds prepared via ring-opening reactions between dihydro-benzoxazines and phenols, provides insights into their chelating properties for various cations. This study emphasizes understanding the compound's structural features and electrochemical characteristics, with an aim to elucidate the effects of substituents on these properties (Suetrong et al., 2021).

Applications in Chemical Synthesis

Synthesis of Benzoxazine Derivatives : A novel methodology was developed for synthesizing 2-(dimethyl amino)/2-morpholino/2-(piperidin-1-yl)-4H-benzo[e][1,3]oxazin-4-ones from corresponding substituted 2,2-diazidobenzofuran 3(2H)-ones. This process highlights the potential of 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives in creating medicinally significant compounds, demonstrating the compound's utility in drug synthesis and pharmaceutical research (Prajapati et al., 2019).

Electrochemical Synthesis : An innovative electrochemical synthesis approach was used to create novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties. This method employs electrogenerated 3,4-quinone reacting with amino alcohols, leading to the transient 1,4-benzoxazin-8-one species, which further reacts to yield the desired derivatives. The entire process showcases the electrochemical versatility of this compound for potential pharmaceutical applications (Largeron & Fleury, 1998).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, Lenalidomide, a derivative of thalidomide, is an immunomodulatory agent that is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Future Directions

The future directions of research on this compound could involve further exploration of its biological activity, given the interesting properties of related compounds . For example, the benzoxazine 8e was found to behave mainly as a calcium entry blocker on vascular smooth muscle cells , suggesting potential applications in the treatment of cardiovascular diseases.

properties

IUPAC Name

8-amino-2,6-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-3-7(11)9-8(4-5)12-10(13)6(2)14-9/h3-4,6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDXJRMLZZOIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=CC(=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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